molecular formula C9H9NO2 B105799 6-Methoxyisoindolin-1-one CAS No. 132680-54-7

6-Methoxyisoindolin-1-one

Cat. No. B105799
M. Wt: 163.17 g/mol
InChI Key: JHEFFTKSFOORGS-UHFFFAOYSA-N
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Description

6-Methoxyisoindolin-1-one is a chemical compound that belongs to the isoindolinone class of compounds. This class of compounds is known for its diverse range of biological activities and its presence in various natural products and pharmaceuticals. The methoxy group at the 6-position on the isoindolinone ring is a common feature in this class, which can influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of 6-methoxyisoindolin-1-one derivatives has been explored in several studies. For instance, the synthesis of 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives has been reported, with a focus on the inhibition of TNF-α production. The 6-C position on the isoindolinone ring was identified as an optimal site for derivatization, with 6-amino derivatives showing potent inhibitory activity . Another study described the synthesis of 1-methoxyisoquinoline-3,4-diamine, which serves as a precursor for the synthesis of imidazo[4,5-c]isoquinolines, highlighting the versatility of methoxyisoindolinone derivatives in synthesizing complex heterocyclic systems .

Molecular Structure Analysis

The molecular structure of 6-methoxyisoindolin-1-one derivatives is characterized by the presence of a methoxy group attached to the isoindolinone ring. This structural feature is crucial for the biological activity of these compounds. For example, the stereochemistry of tetrahydro-6-methoxy-2-methyl-1-phenylisoquinoline derivatives has been studied, and the absolute configurations of these compounds have been determined using NMR spectroscopy, which is essential for understanding their pharmacological properties .

Chemical Reactions Analysis

6-Methoxyisoindolin-1-one and its derivatives undergo various chemical reactions that are essential for their functionalization and application in drug development. For instance, the aminomethylation/hydrogenolysis method has been used as an alternative to direct methylation for the synthesis of highly-substituted isoquinolines, such as 7-hydroxy-6-methoxy-1-methylisoquinoline . Additionally, the synthesis of indenopyrazoles, including a derivative with a 6-methoxy group, has been achieved, and these compounds have shown promising antiproliferative activity, suggesting their potential as tubulin polymerization inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methoxyisoindolin-1-one derivatives are influenced by the methoxy group and the isoindolinone core. For example, 6-methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, exhibits strong fluorescence in a wide pH range, which is beneficial for biomedical analysis. Its fluorescence intensity is stable across different pH levels, and it shows high stability against light and heat . The synthesis of 6-methoxy-2-benzoxazolinone has also been reported, with an improved procedure that highlights the compound's reactivity and potential for further chemical transformations .

Scientific Research Applications

Melatonin Receptor Study

6-Methoxyisoindolin-1-one derivatives have been explored for their role in interacting with melatonin receptors. Research indicates these compounds can function as both agonists and antagonists, impacting the binding affinity at melatonin receptor sites. This could have implications for understanding sleep disorders and the development of sleep-related medications (Faust et al., 2000).

Tubulin Polymerization Inhibition

Studies have shown that methoxy-substituted derivatives of 6-Methoxyisoindolin-1-one can inhibit tubulin polymerization. This action is significant for the development of cancer treatments, as it affects the mechanism of cell division and could potentially inhibit the growth of cancer cells (Gastpar et al., 1998).

Antiviral and Antiretroviral Potential

The synthesis of certain 6-Methoxyisoindolin-1-one systems has shown promise for potential use as antiretroviral agents, particularly against HIV. The compound's structure is similar to nucleosides known for antiviral activity, highlighting its potential in developing new treatments for viral infections (Ewing et al., 2001).

Application in Biomedical Analysis

6-Methoxyisoindolin-1-one has been identified as a stable fluorophore with strong fluorescence across a wide pH range, making it useful in biomedical analysis and research. This characteristic is valuable for labeling and detecting biological molecules in various research settings (Hirano et al., 2004).

Blood Pressure and Smooth Muscle Effects

Research into derivatives of 6-Methoxyisoindolin-1-one has revealed their impact on blood pressure, respiration, and smooth muscle. This provides insights into potential cardiovascular and respiratory therapeutic applications (Fassett & Hjort, 1938).

Estrogen Receptor Interaction

Compounds derived from 6-Methoxyisoindolin-1-one have shown binding affinities to estrogen receptors. This could be significant in the development of treatments for hormone-dependent cancers, such as breast cancer (Polossek et al., 1992).

Neurogenic Potential

The compound pinoline, which includes a 6-Methoxyisoindolin-1-one structure, has been studied for its potential in stimulating neurogenesis. This could be crucial for developing treatments for neurodegenerative diseases or brain injuries (de la Fuente Revenga et al., 2015).

Allelopathic Properties in Agriculture

6-Methoxyisoindolin-1-one derivatives play a role in the allelopathic properties of cereals, affecting the growth of surrounding plants. Understanding this could help develop natural weed control methods in agriculture (Etzerodt et al., 2006).

Quantum Entanglement in Cancer Diagnosis

A study has explored the use of a complex 6-Methoxyisoindolin-1-one derivative in quantum entanglement dynamics for diagnosing human cancer cells, tissues, and tumors. This innovative approach could lead to new diagnostic tools in oncology (Alireza et al., 2019).

Safety And Hazards

6-Methoxyisoindolin-1-one is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

6-methoxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-7-3-2-6-5-10-9(11)8(6)4-7/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEFFTKSFOORGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554124
Record name 6-Methoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyisoindolin-1-one

CAS RN

132680-54-7
Record name 6-Methoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-2,3-dihydro-isoindol-1-one
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Synthesis routes and methods I

Procedure details

A solution of methyl 2-(bromomethyl)-5-methoxybenzoate ((75), 5.0 g, 19.3 mmol) in MeOH was placed in pressure flask and to it ammonia/methanol (2M, 30 ml) was added. Resulting mixture was stirred at 125° C. for 2 hr. The solvent and excess NH3 was removed in vacuo and the residue was triturated with Hexane/EtOAc (1:2 ratio). The compound was filtrated under vacuum and air-dried for 2 hr to give the title compound (2.51 g, 65%) as a pale yellow solid. The filtrated was concentrated and purified on silica gel (Hexane/EtOAc/MeOH 3:1:0.5 ratio) to yield another 270 mg of desired compound. Combined yield was 86%. MS (ES) m/z 164.1.
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5 g
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30 mL
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65%

Synthesis routes and methods II

Procedure details

Alternatively, a mixture of 6-methoxy-2-(4-methoxy-benzyl)-2,3-dihydro-isoindol-1-one (98.5 mg, 0.35 mmol) in dichlormethane (10 mL) containing TFA (1.6 mL, 20.8 mmol) and TfOH (0.6 mL, 7.0 mmol) was heated overnight at 40° C. Then the mixture was poured into sodium hydrogen carbonate and water and the product extracted with dichloromethane. The combined organic layers were then dried over sodium sulphate, filtered and evaporated. The residue was then purified by chromatography (SiO2, dichloromethane:MeOH 20:1) to afford the title product (24 mg, 42%) as a light yellow solid. MS m/e=164.2 (M).
Quantity
98.5 mg
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reactant
Reaction Step One
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10 mL
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solvent
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1.6 mL
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0.6 mL
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Yield
42%

Synthesis routes and methods III

Procedure details

A mixture of 6-methoxy-2-(4-methoxy-benzyl)-2,3-dihydro-isoindol-1-one (300 mg, 1.1 mmol) and ammonium ceric nitrate (2.2 g, 4.0 mmol) in acetonitrile:water (12 mL, 2:1) was stirred at RT for 1 h. Then the mixture was poured into water and extracted with ethyl acetate. The combined extracts were then washed with sodium hydrogen carbonate and water. The organic layer was then dried over sodium sulphate, filtered and evaporated. The residue was then purified by chromatography (SiO2, dichloromethane:MeOH 20:1) to afford the title product (75 mg, 43%) as a light yellow solid. MS m/e=164.2 (M).
Quantity
300 mg
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2.2 g
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0 (± 1) mol
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12 mL
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0 (± 1) mol
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Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
K Wang, L Bao, Q Qi, F Zhao, K Ma… - Journal of Natural …, 2015 - ACS Publications
… , (11) (E)-5-(3,7-dimethylocta-2,6-dien-1-yl)-4-hydroxy-6-methoxy-2-phenethylisoindolin-1-one and (E)-5-(3,7-dimethylocta-2,6-dien-1-yl)-4-hydroxy-6-methoxyisoindolin-1-one with α-…
Number of citations: 92 pubs.acs.org
SQ Zhang, JP Wang, FM Zhang, LL Yao, BX Li, YN Li… - Phytochemistry, 2022 - Elsevier
… 1-one); an isoindolone derivative (4-hydroxy-6-methoxyisoindolin-1-one); a benzylbenzene derivative (… Therefore, compound 6 was elucidated as 4-hydroxy-6-methoxyisoindolin-1-one. …
Number of citations: 3 www.sciencedirect.com
F Chen, M Lei, L Hu - Green Chemistry, 2014 - pubs.rsc.org
… 2-Benzyl-3-(1H-indol-3-yl)-6-methoxyisoindolin-1-one (4aa). Isolated as a white powder; mp 196.9–197.4 C; 1 H NMR (400 MHz, DMSO-d 6 ) δ H : 11.23 (s, 1H, NH), 7.54 (s, 1H, ArH), …
Number of citations: 34 pubs.rsc.org
L Zhang, Y Zhang, X Wang, J Shen - Molecules, 2013 - mdpi.com
Microwave-promoted efficient synthesis of a (Z)-3-methyleneisoindolin-1-one library from 2-bromobenzamides and terminal alkynes using Cu(OAc) 2 •H 2 O/DBU is described. Various …
Number of citations: 33 www.mdpi.com
A Narmani, RB Teponno, SE Helaly, M Arzanlou… - Fitoterapia, 2019 - Elsevier
… The structure of metabolite 1 was thus elucidated as (3S)-4,5-dihydroxy-3-methyl-6-methoxyisoindolin-1-one to which the trivial name chaetosisoindolinone was given (Fig. 1). …
Number of citations: 13 www.sciencedirect.com
V Kavala, CY Wang, CC Wang, PB Patil… - Organic & …, 2020 - pubs.rsc.org
An efficient one-pot two-step sequential reaction for the synthesis of biologically active 3-hydroxyisoindolin-1-one derivatives from 2-iodobenzamide derivatives and various substituted …
Number of citations: 8 pubs.rsc.org
RM Owen, D Blakemore, L Cao, N Flanagan, R Fish… - 2019 - ACS Publications
… To a suspension of 5-chloro-6-methoxyisoindolin-1-one (65, 105 mg, 0.53 mmol) in THF (3 mL) at 0 C was added NaH (60% dispersion in oil, 22 mg, 0.55 mmol), and the reaction was …
Number of citations: 30 pubs.acs.org
ME Domaradzki, X Liu, J Ong, G Yu, G Zhang… - Tetrahedron, 2020 - Elsevier
A triflic acid (TfOH) mediated sequential cyclization of ortho-alkynylarylesters and ammonium acetate (NH 4 OAc) was reported. The reaction took place via a Brønsted acid-mediated …
Number of citations: 6 www.sciencedirect.com
WCC Lee, W Wang, JJ Li - The Journal of Organic Chemistry, 2018 - ACS Publications
2-Aminophenyl-1H-pyrazole has been identified as a viable directing group to promote copper(II)-mediated ortho-selective sp 2 C–H bond tandem alkynylation/annulation of anilides …
Number of citations: 25 pubs.acs.org
F Zhang, R Zhao, L Zhu, Y Yu, S Liao, ZX Wang… - Cell Reports Physical …, 2022 - cell.com
The formation of thermodynamically accessible metallacycle is crucial to achieve site-selective C–H bond activation. Here, we report an isocyanide-bridging C–H activation through the …
Number of citations: 7 www.cell.com

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